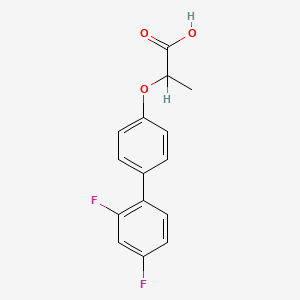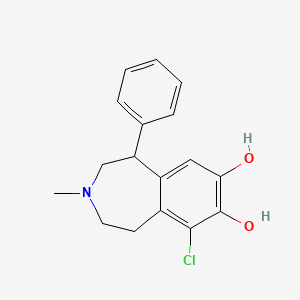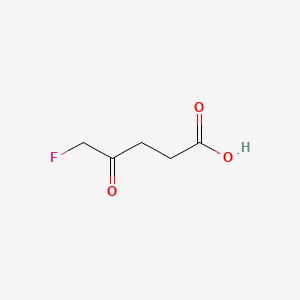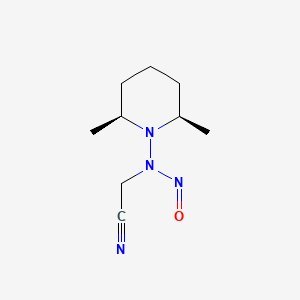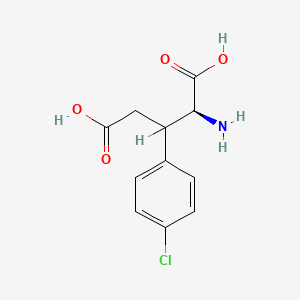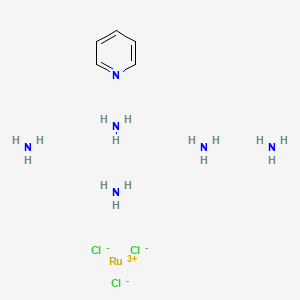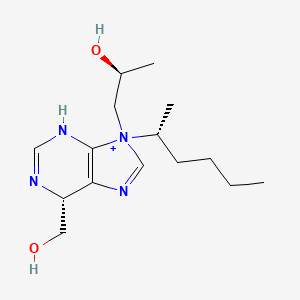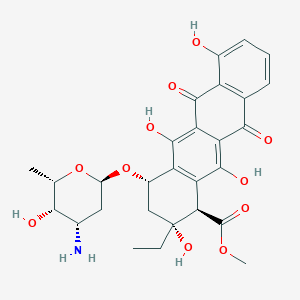
Rhodomycin D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhodomycin D is an anthracycline that is aklavinone having a 3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl residue attached at position 4 via a glycosidic linkage. It has a role as a metabolite. It is an aminoglycoside, a deoxy hexoside, a monosaccharide derivative, an anthracycline antibiotic, a member of tetracenequinones, a methyl ester and a member of p-quinones. It derives from an aklavinone. It is a conjugate base of a rhodomycin D(1+).
Applications De Recherche Scientifique
1. Biosynthesis and Metabolic Engineering
- Rhodomycin D (RHOD) is involved in the biosynthesis of the anthracycline antibiotic doxorubicin, a clinically important cancer therapeutic agent. The process of attaching TDP-L-daunosamine to ε-rhodomycinone (RHO) to produce RHOD has been achieved through bioconversion in genetically engineered Streptomyces venezuelae (박성희 et al., 2008).
2. Enzymatic Functions in Antibiotic Production
- In the production of anthracyclines, which are used as anti-tumor drugs, aclacinomycin-10-hydroxylase (RdmB) catalyzes the hydroxylation of 15-demethoxy-epsilon-rhodomycin to beta-rhodomycin. This step is crucial in the biosynthesis of these metabolites, with RdmB playing a significant role in modifying the polyketide backbone (A. Jansson et al., 2003).
3. Antibiotic Discovery and Natural Product Research
- Rhodomycin analogues, isolated from Streptomyces purpurascens, have shown activity against Gram-positive bacteria. Among these, Rhodomycin B, identified as a potent compound, displayed significant antibacterial properties, suggesting the potential for developing new antibiotics (S. Holkar et al., 2013).
4. Molecular Targeting in Cancer Therapy
- Rhodomycin A has been identified as a compound that targets Src to suppress lung cancer tumorigenesis and metastasis. Its mechanism includes reducing the activity and expression of Src and its associated proteins. This finding highlights the potential of rhodomycin A in the development of anti-tumor drugs (Yi-Hua Lai et al., 2015).
5. Drug Development and Synthetic Modification
- The synthesis of new rhodomycin derivatives, with modifications in the sugar moiety, has been explored for their cytotoxic activity. This research contributes to understanding the structural and functional aspects of rhodomycin derivatives, aiding in the development of more effective drugs (Nectarios Algiannis et al., 2002).
Propriétés
Nom du produit |
Rhodomycin D |
|---|---|
Formule moléculaire |
C28H31NO11 |
Poids moléculaire |
557.5 g/mol |
Nom IUPAC |
methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C28H31NO11/c1-4-28(37)9-14(40-15-8-12(29)22(31)10(2)39-15)17-18(21(28)27(36)38-3)26(35)19-20(25(17)34)24(33)16-11(23(19)32)6-5-7-13(16)30/h5-7,10,12,14-15,21-22,30-31,34-35,37H,4,8-9,29H2,1-3H3/t10-,12-,14-,15-,21-,22+,28+/m0/s1 |
Clé InChI |
CADJZGPRUYOSGU-QWWLYEKJSA-N |
SMILES isomérique |
CC[C@]1(C[C@@H](C2=C([C@H]1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N)O |
SMILES canonique |
CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)O)N)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



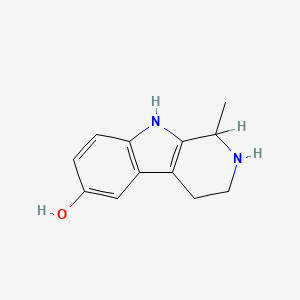
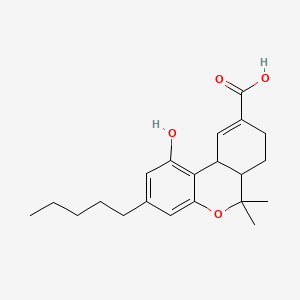
![1,3,6,8-tetrahydroxy-2-[(2S,6S)-6-methyloxan-2-yl]anthracene-9,10-dione](/img/structure/B1197725.png)
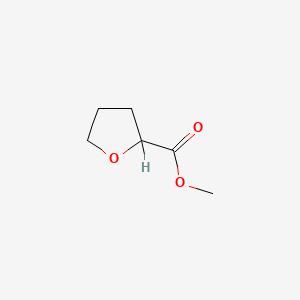
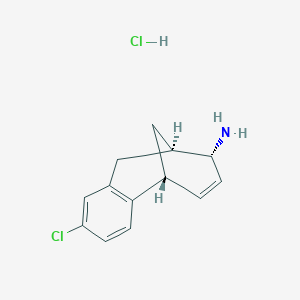
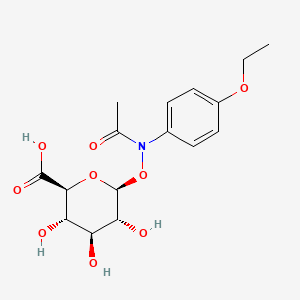
![(4R)-N-[2-[2-(1H-imidazol-5-yl)ethylamino]-2-oxoethyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B1197731.png)
